pyrrolidinyl-N-(3-quinolyl)carboxamide
Description
Contextualization of Pyrrolidine (B122466) and Quinoline (B57606) Scaffolds in Medicinal and Synthetic Chemistry
The pyrrolidine scaffold is a cornerstone in drug discovery, prized for its ability to introduce three-dimensionality and stereochemical complexity into a molecule. researchgate.netresearchgate.net This non-planar ring system can effectively explore chemical space, leading to enhanced binding interactions with biological targets. researchgate.netresearchgate.net Its presence is noted in a wide array of natural products and synthetic drugs, contributing to activities ranging from antiviral to central nervous system modulation. nih.gov
Similarly, the quinoline scaffold is a versatile and privileged structure in medicinal chemistry. nih.govacs.org First isolated from coal tar in 1834, its derivatives have since been developed into a vast library of therapeutic agents, including antimalarials like chloroquine, and antibacterials such as the fluoroquinolones. nih.gov The aromatic nature of the quinoline ring system allows for a variety of functionalization, enabling the fine-tuning of electronic and steric properties to optimize biological activity. nih.gov
Significance of the N-Carboxamide Linkage in Bioactive Molecules
The N-carboxamide group is a ubiquitous functional group in biologically active molecules, including numerous pharmaceuticals. nih.gov This linkage is valued for its conformational rigidity and its capacity to participate in hydrogen bonding, both of which are crucial for molecular recognition and binding to protein targets. nih.gov The stability of the amide bond also imparts favorable metabolic properties to drug candidates. researchgate.netnih.gov In the context of pyrrolidinyl-N-(3-quinolyl)carboxamide, the carboxamide linker orients the pyrrolidine and quinoline moieties in a defined spatial arrangement, which is critical for their synergistic interaction with biological macromolecules.
Historical Development and Discovery Trajectories of Related Structural Motifs
The development of quinoline-based drugs has a rich history, dating back to the use of quinine (B1679958) from cinchona bark for the treatment of malaria. nih.gov The subsequent synthetic exploration of the quinoline scaffold led to the discovery of a plethora of derivatives with diverse therapeutic applications. nih.gov Research into quinoline-3-carboxamides (B1200007), in particular, has identified compounds with immunomodulatory and anticancer properties. researchgate.net For instance, tasquinimod, a quinoline-3-carboxamide (B1254982) derivative, has been investigated in clinical trials for the treatment of cancer. The journey of pyrrolidine-containing molecules has seen them incorporated into a wide range of drugs, often to enhance solubility and cell permeability. The strategic fusion of these two historically significant scaffolds through an amide linkage represents a rational approach in the ongoing search for new chemical entities.
Overview of Research Rationale and Academic Scope for this compound
The primary rationale for the investigation of this compound lies in the potential for synergistic or novel biological activities arising from the combination of the pyrrolidine and quinoline pharmacophores. Researchers are exploring this chemical class for a range of therapeutic applications, including but not limited to, anticancer, antibacterial, and antiviral agents. researchgate.netnih.gov The academic scope of this research is broad, encompassing synthetic methodology development, structure-activity relationship (SAR) studies, and the elucidation of mechanisms of action. A key area of interest is the exploration of how substitutions on both the pyrrolidine and quinoline rings, as well as modifications of the linker, impact the biological profile of the molecule.
Key Challenges and Opportunities in the Investigation of This Chemical Class
The synthesis of this compound and its derivatives presents several challenges. The construction of the quinoline-3-carboxylic acid precursor can require multi-step synthetic sequences, and the subsequent amide coupling with pyrrolidine derivatives must be optimized to achieve good yields, especially when dealing with complex or sterically hindered starting materials. researchgate.net
Despite these challenges, significant opportunities exist. The modular nature of the synthesis allows for the creation of diverse libraries of compounds for high-throughput screening. The potential for these molecules to interact with a variety of biological targets, such as kinases and DNA, opens up avenues for the discovery of novel therapeutic agents for a range of diseases. nih.gov Furthermore, the exploration of the stereochemistry of the pyrrolidine ring offers the potential to develop highly potent and selective drug candidates.
Detailed Research Findings
While a comprehensive body of research focusing exclusively on the parent compound, this compound, is still emerging, studies on closely related analogs provide significant insights into the potential of this chemical class.
One notable area of investigation is the development of quinoline-4-carboxamide derivatives with antimalarial activity. In a study aimed at optimizing a hit compound from a phenotypic screen against Plasmodium falciparum, researchers synthesized a series of analogs, including those with a pyrrolidine-containing side chain. acs.org The introduction of an ethyl-linked pyrrolidine at the R2 position of the carboxamide was found to maintain potent antimalarial activity while improving physicochemical properties such as lipophilicity and microsomal stability. acs.org
Another significant area of research is the exploration of quinoline-3-carboxamides as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response pathway and a target for cancer therapy. nih.gov A study on a series of quinoline-3-carboxamide derivatives demonstrated that the nature of the substituent on the carboxamide nitrogen is crucial for cytotoxic activity against cancer cell lines. nih.gov While this particular study did not include a simple pyrrolidinyl substituent, it highlights the potential for this class of compounds to be developed as anticancer agents.
Furthermore, research into quinoline-2-carboxamides has revealed promising antimycobacterial activity. A study investigating a series of substituted quinoline-2-carboxamides found that 2-(pyrrolidin-1-ylcarbonyl)quinoline exhibited significant activity against Mycobacterium kansasii and Mycobacterium avium paratuberculosis. nih.gov
These findings from closely related structures underscore the therapeutic potential of the pyrrolidinyl-N-(quinolyl)carboxamide scaffold and provide a strong impetus for the synthesis and biological evaluation of the specific title compound and its derivatives.
Structure
3D Structure
Properties
IUPAC Name |
N-quinolin-3-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(17-7-3-4-8-17)16-12-9-11-5-1-2-6-13(11)15-10-12/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWNTFPINDSULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for Pyrrolidinyl N 3 Quinolyl Carboxamide Analogues
General Synthetic Routes to Pyrrolidine-N-carboxamide Derivatives
The construction of the pyrrolidine-N-carboxamide scaffold is a foundational step in the synthesis of the target molecule. This process can be dissected into two key stages: the formation of the pyrrolidine (B122466) ring and the subsequent introduction of the carboxamide functionality.
Formation of the Pyrrolidine Ring System
The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent feature in many natural products and pharmaceuticals. thieme-connect.denih.gov Its synthesis can be achieved through various established methods, often starting from linear precursors or other cyclic systems.
One of the most common and efficient approaches to chiral pyrrolidine derivatives is the utilization of the "chiral pool," with L-proline and its derivatives, such as 4-hydroxyproline (B1632879), serving as readily available and optically pure starting materials. mdpi.comnih.gov These precursors already contain the desired stereocenter, which can be retained throughout the synthetic sequence.
Alternatively, the pyrrolidine ring can be constructed through cyclization reactions of acyclic precursors. mdpi.comnih.gov A notable method is the intramolecular cyclization of aminoaldehydes, which can be generated in situ from the ozonolysis of other heterocycles. mdpi.com Another powerful technique is the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile, which allows for the creation of polysubstituted pyrrolidines. acs.org Reductive and non-reductive radical cyclization processes also offer pathways to 3-substituted prolines. mdpi.com
Table 1: Selected Methods for Pyrrolidine Ring Formation
| Method | Starting Materials | Key Features |
| Chiral Pool Synthesis | L-proline, 4-hydroxyproline | Readily available, optically pure starting materials. |
| Intramolecular Cyclization | Aminoaldehydes | Forms the ring from a linear precursor. |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, dipolarophiles | Creates polysubstituted pyrrolidines. |
| Radical Cyclization | N-homoallyl-α-amino benzylester | Can lead to 3-substituted prolines. mdpi.com |
Introduction of the Carboxamide Functionality
With the pyrrolidine ring in hand, the next critical step is the introduction of the carboxamide functionality at the nitrogen atom. This is typically achieved through standard amide bond formation reactions. researchgate.net The most common approach involves the coupling of a pyrrolidine-2-carboxylic acid (proline) derivative with an appropriate amine.
To facilitate this coupling, the carboxylic acid is often activated. This can be achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride. For instance, (S)-(−)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride is a commercially available chiral derivatizing reagent that can be directly coupled with an amine. acs.orgnih.gov
Alternatively, a wide array of coupling reagents can be employed to promote the direct amidation of the carboxylic acid with an amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), and uronium or phosphonium (B103445) salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.orggoogle.com These reagents are often used in the presence of a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. acs.orgnih.gov
Strategies for Quinolyl Moiety Introduction at the Carboxamide Nitrogen
The incorporation of the quinoline (B57606) moiety at the carboxamide nitrogen is a pivotal step that defines the final structure. This can be accomplished through direct coupling with a pre-formed 3-aminoquinoline (B160951) or via a modular approach where the quinoline ring itself is constructed as part of the synthetic sequence.
Direct Amidation and Coupling Reactions Utilizing 3-Aminoquinolines
The most straightforward approach for the synthesis of pyrrolidinyl-N-(3-quinolyl)carboxamide involves the direct amidation of a pyrrolidine-2-carboxylic acid derivative with 3-aminoquinoline. This reaction follows the general principles of amide bond formation described previously.
The synthesis would typically involve the activation of the carboxylic acid of a suitably protected proline derivative, followed by the addition of 3-aminoquinoline. For example, a protected L-proline could be reacted with a coupling agent like HATU in the presence of a base, followed by the addition of 3-aminoquinoline to yield the desired N-(quinolin-3-yl)pyrrolidine-2-carboxamide. acs.orggoogle.com The synthesis of various quinoline-3-carboxamide (B1254982) derivatives has been reported using such coupling methods. researchgate.netnih.gov
Table 2: Typical Reagents for Direct Amidation with 3-Aminoquinoline
| Reagent Type | Examples | Role |
| Coupling Agents | HATU, DCC, T3P | Activate the carboxylic acid for amide bond formation. |
| Bases | DIPEA, Triethylamine | Neutralize acid byproducts and facilitate the reaction. |
| Solvents | DMF, Dichloromethane | Provide a suitable reaction medium. |
Modular Synthesis Approaches for Quinoline Ring Incorporation
In a modular or convergent synthesis, the pyrrolidine and quinoline fragments are synthesized separately and then joined. A more elaborate modular approach involves constructing the quinoline ring onto a pre-existing pyrrolidine-containing structure. While less common for this specific target, general methods for quinoline synthesis could be adapted.
For instance, a Friedländer annulation could theoretically be employed, where a pyrrolidine derivative bearing a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone functionality is reacted with a compound containing a reactive α-methylene group to construct the pyridine (B92270) ring of the quinoline system. More contemporary methods for quinoline synthesis, such as transition-metal-catalyzed C-H activation and annulation reactions, offer a high degree of flexibility and could potentially be adapted for a modular synthesis of the target compound. nih.gov
Stereoselective Synthesis of this compound and Its Analogues
Given that the pyrrolidine ring in the target molecule is chiral, controlling the stereochemistry is of paramount importance. Stereoselective synthesis aims to produce a single desired stereoisomer, which is crucial as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities.
The most common strategy for the stereoselective synthesis of this compound is to start with an enantiomerically pure precursor, typically L-proline or D-proline. mdpi.comnih.gov The inherent chirality of the starting material is then carried through the synthetic sequence. For example, the coupling of L-proline with 8-quinolinesulfonyl chloride has been shown to proceed with retention of stereochemistry to produce (S)-N-(2,5-Dimethylphenyl)-1-(quinolin-8-ylsulfonyl)pyrrolidine-2-carboxamide. acs.orggoogle.com This demonstrates that the stereocenter at the C-2 position of the pyrrolidine ring is generally stable under standard amide coupling conditions.
Asymmetric catalysis offers another powerful tool for establishing the desired stereochemistry. Prolinamide-based organocatalysts, for instance, have been extensively used to promote asymmetric transformations. researchgate.netunibo.itnih.gov While not directly applied to the synthesis of the target molecule in the reviewed literature, these methods highlight the potential for developing catalytic asymmetric routes. For example, asymmetric Michael addition reactions catalyzed by chiral organocatalysts can be used to synthesize enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which could then be converted to the desired N-(3-quinolyl)carboxamide. nih.gov
Table 3: Approaches to Stereoselective Synthesis
| Approach | Description | Example | Stereochemical Outcome |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. | Coupling of L-proline with an activated quinoline derivative. | High enantiomeric excess (ee) is typically maintained. |
| Asymmetric Organocatalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Asymmetric Michael addition to form a substituted pyrrolidine precursor. | Can achieve high diastereo- and enantioselectivity. unibo.it |
| Diastereoselective 1,4-Addition | Addition of a nucleophile to a chiral α,β-unsaturated ester. | Dialkylcuprate addition to a chiral oxazolidine (B1195125) α,β-unsaturated ester. | Leads to cis-3-substituted prolines. |
Asymmetric Approaches to Pyrrolidine Ring Construction (e.g., Organocatalysis, Chiral Auxiliaries)
The construction of the pyrrolidine ring with defined stereochemistry is a cornerstone in the synthesis of many biologically active molecules. Organocatalysis and the use of chiral auxiliaries represent two powerful strategies for achieving high levels of enantioselectivity.
Organocatalysis: Asymmetric organocatalysis has emerged as a robust tool for creating complex molecular architectures under mild conditions. nih.govresearchgate.net The pyrrolidine motif itself is a privileged structure in many organocatalysts, most notably proline and its derivatives. mdpi.comnih.gov Proline can catalyze reactions by forming structurally defined enamines, while its carboxylic acid group can coordinate with electrophiles, guiding them to a specific diastereotopic face. mdpi.com Over the last two decades, significant advancements have been made, including the development of diarylprolinol silyl (B83357) ethers, which are highly efficient for the asymmetric functionalization of aldehydes. nih.govmdpi.com Organocatalytic strategies for synthesizing polysubstituted pyrrolidines often involve [3+2] cycloadditions based on iminium activation, chiral Brønsted acid catalysis, and SOMO (Singly Occupied Molecular Orbital) activation. researchgate.net
Chiral Auxiliaries: Chiral auxiliaries are another effective method for inducing stereoselectivity. These are chiral molecules that are temporarily incorporated into a substrate to direct a chemical transformation, after which they are removed. Oppolzer's camphorsultam and Evans oxazolidinones are well-known examples that are commercially available and can be cleaved under mild conditions. acs.org For instance, an enantioselective synthesis of a key chiral pyrrolidine fragment was achieved using Oppolzer's chiral sultam to direct an asymmetric 1,3-dipolar cycloaddition. acs.org The sultam auxiliary effectively shielded one face of the dipolarophile, leading to the preferential formation of the desired diastereomer. acs.org Similarly, chiral N-tert-butanesulfinyl groups have been used as auxiliaries in 1,3-dipolar cycloadditions with azomethine ylides to produce densely substituted pyrrolidines with high diastereoselectivity. acs.org
| Method | Catalyst/Auxiliary | Key Transformation | Typical Stereoselectivity | Reference(s) |
| Organocatalysis | Proline Derivatives (e.g., Diarylprolinol silyl ethers) | Aldol, Mannich, Michael Additions | High ee | nih.govmdpi.com |
| Organocatalysis | cis-2,5-disubstituted pyrrolidine | Cycloaddition | up to 94% ee, 15:1 dr | acs.org |
| Chiral Auxiliary | Oppolzer's Camphorsultam | 1,3-Dipolar Cycloaddition | 98:2 er | acs.org |
| Chiral Auxiliary | N-tert-butanesulfinyl group | 1,3-Dipolar Cycloaddition | Good to excellent dr | acs.org |
| Chiral Auxiliary | (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol | Alkylation Reactions | up to 84% de | researchgate.net |
Control of Stereochemical Outcomes at Chiral Centers within the Pyrrolidine Ring
Achieving control over the stereochemistry of the multiple chiral centers in a substituted pyrrolidine ring is critical. The spatial arrangement of substituents can significantly influence the biological activity and physical properties of the final compound. nih.gov
The inherent non-planar, puckered conformation of the pyrrolidine ring allows for distinct spatial orientations of its substituents. nih.gov This "pseudorotation" can be influenced by the nature and position of substituents. For example, the electronegativity of a substituent at the C-4 position can determine whether the ring adopts a Cγ-exo or Cγ-endo envelope conformation. nih.gov
Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a particularly versatile method for controlling stereochemical outcomes, as it can generate up to four stereogenic centers in a single step. acs.orgrsc.org The stereoselectivity of these reactions can be directed by chiral catalysts or by using chiral auxiliaries on either the dipole or the dipolarophile. acs.org For example, using a silver carbonate catalyst with N-tert-butanesulfinyl imines as dipolarophiles, it is possible to synthesize pyrrolidines with up to four stereocenters with high regio- and diastereoselectivity. acs.org The (S)-configuration of the sulfinyl auxiliary can induce a specific (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine. acs.org
Furthermore, divergent synthesis strategies allow for access to different stereoisomers from the same starting materials by tuning the catalyst system. For instance, highly efficient regio- and enantioselective hydroalkylation of 3-pyrrolines can yield C2-alkylated pyrrolidines using a cobalt catalyst, while a nickel catalyst directs the alkylation to the C3 position. organic-chemistry.org
Advanced Synthetic Strategies and Methodological Innovations
Modern synthetic chemistry offers powerful tools for the efficient construction of complex molecules like this compound analogues. Cascade reactions and multicomponent reactions streamline synthetic sequences, while transition metal catalysis provides unparalleled precision in functionalizing aromatic systems.
Cascade Reactions and Multicomponent Reactions (e.g., 1,3-Dipolar Cycloaddition for Pyrrolidine derivatives)
Cascade Reactions , also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates. These processes are highly efficient, atom-economical, and can rapidly build molecular complexity. rsc.org For example, a platinum/Brønsted acid binary system can catalyze a cascade reaction involving the cycloisomerization of an N-Boc-protected alkynamine, followed by a nucleophilic addition, to form functionalized pyrrolidine derivatives. nih.gov Another approach involves an N-bromosuccinimide (NBS)-induced cascade, where the electrophilic halogen initiates an aminocyclization followed by an aziridine (B145994) ring expansion to yield substituted pyrrolidines with three stereocenters. rsc.org
Multicomponent Reactions (MCRs) are convergent processes where three or more reactants combine in a one-pot reaction to form a product that contains significant portions of all the starting materials. tandfonline.com MCRs are prized for their efficiency and ability to generate diverse libraries of compounds. researchgate.net The synthesis of highly substituted pyrrolidines can be achieved through asymmetric MCRs. For example, the reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation can construct up to three stereogenic centers with high diastereoselectivity. acs.orgnih.gov
A prominent example that often falls under both categories is the 1,3-Dipolar Cycloaddition . This reaction between a 1,3-dipole (like an azomethine ylide) and a dipolarophile (like an alkene) is a cornerstone for synthesizing five-membered heterocycles, including pyrrolidines. mdpi.comwikipedia.org This method can be integrated into MCRs, where the azomethine ylide is generated in situ from an aldehyde and an amino acid, which then reacts with a dipolarophile to form the pyrrolidine ring. tandfonline.commdpi.com These reactions are highly stereospecific and have been extensively used to create complex, polycyclic, and spiro-pyrrolidine structures. rsc.orgnih.govmdpi.com
| Strategy | Key Features | Example Reaction | Reference(s) |
| Cascade Reaction | Multiple bond formations in one pot, high efficiency | Platinum-catalyzed cycloisomerization/nucleophilic addition | nih.gov |
| Cascade Reaction | Environmentally benign, generates multiple stereocenters | NBS-induced aminocyclization/ring expansion | rsc.org |
| Multicomponent Reaction | 3+ components, one-pot, high diversity | TiCl4-catalyzed coupling of dihydrofuran, imino ester, and silane | acs.orgnih.gov |
| 1,3-Dipolar Cycloaddition | Forms 5-membered rings, stereospecific | [3+2] cycloaddition of azomethine ylides with alkenes | rsc.orgwikipedia.orgnih.gov |
Transition Metal-Catalyzed Coupling Reactions for Quinoline Functionalization
The quinoline scaffold is a key component of many important compounds, and its late-stage functionalization is highly desirable. acs.org Transition metal-catalyzed C-H activation has become the most attractive strategy for the regioselective introduction of substituents onto the quinoline ring, offering atom- and step-economy. acs.orgnih.gov
Various transition metals, including palladium, rhodium, iridium, and copper, have been employed to catalyze the C-H functionalization of quinolines. acs.orgacs.orgresearchgate.net The regioselectivity of these reactions is a significant challenge. To overcome this, a common strategy is the use of a directing group. Quinoline N-oxides are particularly useful substrates, as the N-oxide moiety can act as an internal directing group, coordinating to the metal center and directing functionalization to the C8 position to form a stable five-membered metallacyclic intermediate. acs.orgacs.org Subsequent reaction with appropriate reagents introduces the desired substituent at C8, and the N-oxide can then be reduced to afford the C8-functionalized quinoline. acs.org
Beyond the use of N-oxides, other directing groups can be installed to guide functionalization to different positions. The inherent electronic properties of the quinoline ring also influence reactivity, but direct C-H functionalization without a directing group remains a significant area of research. acs.orgnih.govnih.gov These catalytic methods provide powerful tools for synthesizing a wide array of functionalized quinolines necessary for building analogues of this compound. nih.gov
Chemical Modifications and Derivative Synthesis for Academic Exploration
To investigate structure-activity relationships and explore chemical space, the synthesis of a diverse range of derivatives is essential. This often involves the systematic modification of substituents on various parts of the lead molecule.
Substituent Diversification on the Pyrrolidine Ring
The pyrrolidine ring offers multiple positions for substitution, and its non-planar structure means that the spatial orientation of these substituents can be used to probe interactions with biological targets. nih.gov The synthesis of diversely substituted pyrrolidines can be approached in two main ways: building the ring from functionalized acyclic precursors or by modifying a pre-existing pyrrolidine scaffold. nih.govmdpi.com
Starting from readily available chiral pool materials like L-proline or 4-hydroxyproline allows for the introduction of diversity by leveraging the existing functional groups. mdpi.com For instance, the carboxylic acid of proline can be reduced to an alcohol ((S)-prolinol), which serves as a versatile intermediate for further elaboration. mdpi.com
Functionalization and Derivatization of the Quinoline Moiety
The functionalization of the quinoline ring is a key strategy for expanding the chemical space of this compound derivatives. rsc.org Modern synthetic methods, especially transition-metal-catalyzed C-H activation, have become powerful tools for the regioselective introduction of various functional groups onto the quinoline core. nih.govmdpi.com These modifications can be used to modulate the electronic and steric properties of the molecule.
Transition metal catalysis is at the forefront of regioselective C-H functionalization of quinolines. mdpi.com Different positions on the quinoline ring can be targeted depending on the catalyst and directing group employed. For instance, the use of a quinoline N-oxide can direct functionalization to the C2 and C8 positions. researchgate.net This approach is considered one of the most powerful strategies for synthesizing C2- and C8-functionalized quinoline compounds under mild reaction conditions. researchgate.net
Palladium-catalyzed reactions have been successfully used for the C2-heteroarylation of quinoline N-oxides. mdpi.com For example, the coupling of quinoline N-oxide with indole (B1671886) can be achieved with high selectivity at the C2 position of the quinoline and the C3 position of the indole. mdpi.com Copper-catalyzed reactions also offer efficient pathways for functionalization. For instance, copper-catalyzed direct sulfoximination of quinoline-N-oxides has been achieved at the C2 position. mdpi.com
The table below summarizes various C-H functionalization reactions on the quinoline ring.
| Position | Reaction Type | Catalyst/Reagents | Functional Group Introduced | Reference |
| C2 | Oxidative Cross-Coupling | Pd(OAc)₂, Ag₂CO₃, Pyridine | Indole | mdpi.com |
| C2 | Sulfoximination | CuBr | Sulfoximine | mdpi.com |
| C3/C4 | Reductive Functionalization | Rhodium or Transition-metal-free | Enones, imides, aldehydes | nih.gov |
| C8 | C-H Activation (with N-oxide) | Various transition metals | Various | researchgate.net |
Beyond C-H activation, classical synthetic approaches remain crucial for introducing a wide range of substituents. For instance, the Pfitzinger reaction, which involves the condensation of an isatin (B1672199) with a carbonyl compound, can be used to construct the quinoline-4-carboxylic acid core, which can then be further elaborated. acs.org Subsequent modifications, such as chlorination of a hydroxyquinoline followed by nucleophilic substitution, allow for the introduction of various functionalities. acs.org For the synthesis of quinoline-3-carboxamides (B1200007), a common route involves the Vilsmeier-Haack reaction on acetanilides to produce 2-chloro-3-formylquinolines. lookchem.com The aldehyde can then be oxidized to a carboxylic acid, which is subsequently coupled with an appropriate amine. lookchem.com
Linker Modifications and Their Synthetic Accessibility
The most common method for constructing the carboxamide linkage is through the coupling of a quinoline carboxylic acid with a pyrrolidine derivative. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to facilitate this reaction in a suitable solvent like dimethylformamide (DMF). acs.orglookchem.com This method is highly versatile and allows for the coupling of a wide variety of substituted quinoline carboxylic acids and pyrrolidine amines.
An alternative approach involves the reaction of an intermediate, such as an ester of the quinoline carboxylic acid, with an amine. nih.gov For example, an ethyl 2-(ethylsulfanylcarbonyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (ESATA-2) intermediate can be reacted with various amines under reflux to form the desired carboxamide analogues. nih.gov
The structure of the linker can be modified by incorporating different chemical moieties. For example, instead of a simple amide, a more complex linker can be synthesized. Studies have explored the introduction of spacers, such as in quinolinone derivatives where an amino carboxamide was synthesized by reacting a quinolinone with ethylenediamine. nih.gov This amino carboxamide can then be further reacted with various acid chlorides to create more extended and functionalized linkers. nih.gov
The synthesis of quinoline derivatives with oxadiazole moieties in the linker has also been reported. nih.gov This involves a multi-step synthesis starting from a substituted carboxylic acid, which is converted to a benzohydrazide, and then cyclized with carbon disulfide and potassium hydroxide (B78521) to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov This demonstrates the possibility of incorporating heterocyclic elements into the linker to alter its properties.
The table below provides examples of different linker modifications and the synthetic strategies employed.
| Linker Type | Synthetic Strategy | Key Intermediates/Reagents | Reference |
| Simple Amide | Amide coupling | Quinoline-3-carboxylic acid, Pyrrolidine, EDC, HOBt | lookchem.com |
| Extended Amide | Sequential amidation | Quinolinone, Ethylenediamine, Acid chlorides | nih.gov |
| Oxadiazole-containing | Multi-step heterocycle synthesis | Carboxylic acid, Hydrazine, Carbon disulfide | nih.gov |
| Reverse Amide | C-acylation and amidation | N-ethyl isatoic anhydride, Dimethyl malonate | nih.gov |
These examples highlight the synthetic accessibility of a diverse range of linkers, enabling fine-tuning of the molecular architecture of this compound analogues.
Molecular Interactions and Mechanistic Studies of Pyrrolidinyl N 3 Quinolyl Carboxamide
Investigation of Specific Biological Targets and Pathways
Research into the biological activity of pyrrolidinyl-N-(3-quinolyl)carboxamide and related quinoline (B57606) carboxamides has revealed a range of interactions with several key enzymes and pathways implicated in cellular processes and disease.
Enzyme Inhibition Profiles
The inhibitory activity of quinoline carboxamide derivatives has been evaluated against a number of enzymes, demonstrating a spectrum of potencies and selectivities.
ATM Kinase:
A series of 3-quinoline carboxamides has been identified and developed as selective inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical enzyme in the DNA damage response pathway. nih.govresearchgate.netnih.gov From an initial screening hit, researchers have optimized compounds to produce potent and highly selective ATM inhibitors suitable for oral administration. nih.gov For instance, compounds such as 6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide have demonstrated significant potency. nih.gov
Molecular docking and dynamics simulation studies have further elucidated the selectivity of quinoline-3-carboxamide (B1254982) derivatives for ATM kinase over other related kinases like ATR and DNA-PKcs. nih.gov These studies indicate that the quinoline nitrogen is crucial for binding to the hinge region of the kinase, acting as an ATP-competitive inhibitor. nih.gov The cytotoxicity of these derivatives has been assessed in various cancer cell lines, with some compounds showing promising activity. researchgate.netnih.gov
Interactive Data Table: ATM Kinase Inhibition by 3-Quinoline Carboxamide Derivatives
| Compound | ATM Inhibition (Cellular IC50) | Selectivity over ATR | Reference |
| Quinoline 4 | Submicromolar | >10-fold vs DNAPK, >400-fold vs mTOR | nih.gov |
| Quinoline 72 | Potent | >500-fold | nih.gov |
| Quinoline 73 | Potent | >500-fold | nih.gov |
GSK-3β:
Protein Kinase CK2:
Protein kinase CK2 is another serine/threonine kinase that has been targeted by quinoline derivatives. Studies on 3-quinoline carboxylic acids have led to the identification of compounds that inhibit CK2 with IC50 values in the micromolar range. nih.gov The most potent inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.gov Additionally, 3-carboxy-4(1H)-quinolones have been identified as a class of ATP-competitive CK2 inhibitors. researchgate.netacs.org
Interactive Data Table: Protein Kinase CK2 Inhibition by Quinoline Derivatives
| Compound Class | Most Active Compound Example | IC50 | Ki | Reference |
| 3-Quinoline Carboxylic Acids | Tetrazolo-quinoline-4-carboxylic acid derivative | 0.65 µM | Not Reported | nih.gov |
| 3-Carboxy-4(1H)-quinolones | 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.3 µM | 0.06 µM | researchgate.netacs.org |
| 3-Carboxy-4(1H)-quinolones | 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | 1 µM | 0.28 µM | researchgate.netacs.org |
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. A series of quinoline-8-carboxamides has been designed and synthesized as a new class of PARP-1 inhibitors. nih.gov The design of these compounds aimed to maintain the necessary pharmacophore conformation through an intramolecular hydrogen bond. nih.gov The structure-activity relationship (SAR) of 3-substituted quinoline-8-carboxamides indicated that a small, narrow group at this position is required for potent inhibition of human recombinant PARP-1. nih.gov
Derivatives containing a quinolinium carboxamide moiety have been designed and synthesized as reactivators of cholinesterases inhibited by organophosphorus compounds. nih.gov Specifically, pyridinium-2-carbaldoximes with a quinolinium carboxamide moiety have demonstrated the ability to reactivate both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) that have been inhibited by nerve agent surrogates. nih.gov These compounds have shown intermediate-to-high inhibition of both cholinesterases compared to standard oximes. nih.gov
Glucocerebrosidase (GCase) is a lysosomal enzyme, and its deficiency is associated with Gaucher disease and is a risk factor for Parkinson's disease. While direct modulation of GCase by this compound has not been detailed, a small-molecule modulator of wild-type GCase, S-181, which contains a quinazoline (B50416) core, has been shown to increase GCase activity in cellular models of Parkinson's disease. nih.gov This suggests that quinoline-like structures could serve as scaffolds for developing GCase modulators. The development of such modulators is a therapeutic strategy to rescue enzyme activity. nih.govresearchgate.net
The polymerization of heme into hemozoin is a critical detoxification process for the malaria parasite Plasmodium falciparum. Quinolines are a well-known class of antimalarial drugs that are believed to function by inhibiting this process. nih.gov They are thought to cap the growing hemozoin crystal, preventing further sequestration of toxic heme, which then accumulates and kills the parasite. nih.gov The mechanism involves the interaction of the quinoline compound with both free heme and the heme polymer. nih.gov While specific data for this compound is not available, the general mechanism of action for quinoline derivatives suggests a potential for this compound class to interfere with heme polymerization.
Receptor Ligand Binding and Modulation
Melanocortin-4 Receptor Ligand Binding
There is no available data on the binding of this compound to the melanocortin-4 receptor. The scientific literature does describe other pyrrolidine (B122466) derivatives, such as trans-4-phenylpyrrolidine-3-carboxamides, as ligands for the melanocortin-4 receptor, but these are structurally distinct from this compound. daneshyari.com
Nucleic Acid Interactions (e.g., Riboswitch Binding)
No information exists in the scientific literature regarding any interactions between this compound and nucleic acids, including riboswitches.
Elucidation of Molecular Mechanisms of Action
Allosteric Binding and Conformational Changes (e.g., HDAC4 inhibition by quinoline-3-carboxamide)
There are no studies describing the molecular mechanism of action for this compound. While a related compound, Tasquinimod, which is a quinoline-3-carboxamide, is known to be an allosteric inhibitor of HDAC4, there is no information to suggest that this compound shares this or any other mechanism. nih.gov
Competitive Inhibition Models and Active Site Interactions
No data is available on whether this compound acts as a competitive inhibitor or on its potential interactions with any enzyme active sites.
Molecular Recognition Events and Specific Binding Motifs
The molecular recognition of quinoline-carboxamide derivatives is often dictated by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. The quinoline ring itself can intercalate into hydrophobic pockets of target proteins, while the carboxamide linker is a critical motif for forming hydrogen bonds with amino acid residues like arginine, asparagine, or glutamine in a binding site. The pyrrolidinyl group typically contributes to the compound's solubility and can form additional van der Waals interactions, helping to orient the molecule correctly for optimal binding.
In the context of P2X7 receptor antagonists, a class to which some quinoline-carboxamides belong, the amide and sulfonate linkages are considered important for inhibitory activity. The specific binding motifs involve interactions with both polar and non-polar residues within the receptor's binding domain, leading to conformational changes that prevent ion channel opening.
Cellular Assay Systems for Mechanistic Research
To investigate the mechanism of action of compounds like this compound, a variety of cellular assay systems are employed.
In Vitro Enzyme Activity Assays and Kinetic Characterization
In vitro enzyme assays are fundamental for determining if a compound directly interacts with and modulates the activity of a purified enzyme target. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to determine parameters like the half-maximal inhibitory concentration (IC₅₀).
| Assay Type | Principle | Typical Output | Example Application |
| Fluorescence-Based Assays | An enzyme cleaves a substrate, releasing a fluorophore and causing a measurable increase in fluorescence. | IC₅₀, Kᵢ | Determining inhibition of proteases or hydrolases. |
| Bioluminescence Assays | Enzyme activity is coupled to a light-producing reaction, such as the luciferase system. | IC₅₀ | Measuring ATP-dependent enzyme activity (e.g., kinases). |
| Spectrophotometric Assays | Enzyme activity results in a change in absorbance of light at a specific wavelength. | IC₅₀, Kinetic parameters (Kₘ, Vₘₐₓ) | Assessing dehydrogenase activity by monitoring NADH/NAD⁺ conversion. |
| Radiometric Assays | Uses a radiolabeled substrate; enzyme activity is measured by the incorporation of the radiolabel into the product. | IC₅₀ | Kinase assays using ³²P-ATP or ³³P-ATP. |
For a compound potentially targeting a kinase, a typical assay would involve incubating the purified kinase with its substrate (e.g., a peptide) and ATP, in the presence of the test compound. The amount of phosphorylated substrate is then quantified.
Cell-Based Target Engagement Studies and Pathway Analysis
Target engagement assays confirm that a compound binds to its intended target within a live cell. This is a critical step to bridge the gap between in vitro activity and cellular effects.
| Assay Method | Principle | Key Advantages |
| Cellular Thermal Shift Assay (CETSA®) | Measures the change in thermal stability of a target protein upon ligand binding. | Label-free; applicable to native proteins in cells and tissues. |
| NanoBRET™ Assay | A bioluminescence resonance energy transfer (BRET) based method where the target is fused to a NanoLuc® luciferase and a fluorescent tracer competes with the compound for binding. | Quantitative measurement of binding affinity in live cells; high throughput. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active sites of enzymes to profile target engagement and selectivity across the proteome. | Unbiased, proteome-wide selectivity profiling. |
Following target engagement, pathway analysis is performed using techniques like Western blotting or phospho-protein arrays to see how the compound affects downstream signaling events, such as the phosphorylation of key pathway proteins.
Reporter Gene Assays for Transcriptional Modulation
Reporter gene assays are used to measure the effect of a compound on the transcriptional activity of a specific pathway. For the HIF-1α pathway, a reporter construct is created where the firefly luciferase gene is placed under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE), the DNA sequence that HIF-1α binds to.
Workflow:
Cells are transfected with the HRE-luciferase reporter plasmid.
The cells are then treated with the test compound under normoxic or hypoxic conditions.
The cells are lysed, and luciferase activity is measured using a luminometer.
A decrease in luciferase activity in the presence of the compound indicates inhibition of the HIF-1α transcriptional pathway.
These assays are a robust method for quantifying the functional outcome of upstream signaling events on gene transcription.
In Vitro Cellular Models for Target Validation
To validate that the observed cellular effects of a compound are due to its interaction with a specific target, various cellular models are used.
| Model Type | Description | Purpose |
| Target Knockdown/Knockout Cells | Cells in which the target gene is silenced (e.g., using siRNA) or permanently deleted (e.g., using CRISPR/Cas9). | To demonstrate that the compound's effect is lost or diminished in the absence of the target protein. |
| Overexpression Systems | Cells engineered to produce high levels of the target protein. | To test if increased target levels enhance or alter the cellular response to the compound. |
| Resistant Mutant Cell Lines | Cells that have been made resistant to the compound through mutation of the target protein's binding site. | To confirm that the compound's activity is dependent on binding to a specific site on the target. |
| Isogenic Cell Lines | A pair of cell lines that are genetically identical except for the presence or absence of the target gene. | Provides a highly controlled system for validating on-target effects. |
By comparing the effects of this compound in these models against their corresponding control cells, researchers can confirm that the compound's mechanism of action is mediated through the intended molecular target.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Conformational Analysis and Stereochemical Impact on Molecular Interactions and Activity
The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, plays a pivotal role in its interaction with biological targets. unimi.it For molecules with chiral centers, such as those containing a substituted pyrrolidine (B122466) ring, the different stereoisomers can exhibit distinct biological activities and pharmacokinetic profiles. unimi.itnih.gov
Conformational analysis of the pyrrolidine ring, often investigated using techniques like NMR spectroscopy and molecular modeling, reveals its conformational preferences. researchgate.net The pyrrolidine ring is not planar and can adopt various puckered conformations, a phenomenon known as "pseudorotation". researchgate.net The specific conformation adopted can be influenced by the nature and position of substituents on the ring. The alkylation or acylation of the pyrrolidine nitrogen, for instance, can significantly affect the ring's conformation. researchgate.net
In the context of drug design, the stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. Studies on 3-arylpyrrolidine-2-carboxamide derivatives have shown that different stereoisomers can possess vastly different affinities for their target receptors. For example, in a series of melanocortin-4 receptor ligands, the (2R, 3R)-pyrrolidine isomer was found to have the most potent affinity among the four possible stereoisomers. nih.gov This highlights that a specific spatial arrangement of the substituents on the pyrrolidine ring is often required for optimal interaction with the binding site of a biological target. The differential activity of stereoisomers can be attributed to the fact that only one enantiomer may fit correctly into the chiral binding site of a receptor or enzyme, leading to a biological response. unimi.it
Role of Pyrrolidine Ring Substitution on Biological Activity and Binding Affinity
Substituents on the pyrrolidine ring can significantly modulate the biological activity and binding affinity of pyrrolidinyl-N-(3-quinolyl)carboxamide analogs. The nature, size, and position of these substituents can influence factors such as ligand-receptor interactions, solubility, and metabolic stability.
Studies on various pyrrolidine carboxamide derivatives have demonstrated the profound impact of substitution. For instance, in a series of inhibitors of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, modifications on the pyrrolidine ring were a key focus of SAR studies. nih.gov The introduction of different substituents can alter the electronic and steric properties of the molecule, thereby affecting its ability to bind to the target enzyme.
In the design of novel chemotherapeutic agents for hepatocellular carcinoma, new pyrrolidine aryl carboxamide analogues were synthesized. nih.gov The research indicated that the nature of the amide and the length of the tether connecting different parts of the molecule were critical for their anticancer activity. nih.gov This suggests that the pyrrolidine ring and its substituents play a crucial role in orienting the molecule within the binding pocket of the target protein.
The following table summarizes the impact of pyrrolidine ring substitutions on the activity of some pyrrolidine carboxamide derivatives, based on findings from related studies.
| Compound Series | Substitution on Pyrrolidine Ring | Impact on Biological Activity | Reference |
|---|---|---|---|
| Pyrrolidine Carboxamide InhA Inhibitors | Varying substituents on the phenyl ring attached to the pyrrolidine carboxamide core | The presence of symmetric 3- and 5-chloro substituents on the phenyl ring significantly improved potency. | nih.gov |
| 3-Arylpyrrolidine-2-carboxamides (MC4R Ligands) | Different stereoisomers of the pyrrolidine ring | The (2R, 3R)-pyrrolidine isomer exhibited the most potent affinity for the melanocortin-4 receptor. | nih.gov |
| Pyrrolidine Aryl Carboxamides (Anticancer) | Modification of the amide nature and tether length | These factors were identified as key determinants of the anticancer activity. | nih.gov |
Influence of Quinoline (B57606) Substituents on Target Selectivity and Potency
The quinoline moiety is a privileged scaffold in medicinal chemistry, and substituents on this ring system have a profound influence on the target selectivity and potency of quinoline-based compounds. researchgate.netlookchem.commdpi.comnih.gov
In a study of quinoline-2-carboxamides, it was found that N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide showed significant activity against M. tuberculosis. nih.gov Furthermore, 2-(pyrrolidin-1-ylcarbonyl)quinoline demonstrated notable activity against M. kansasii and M. avium paratuberculosis. nih.gov These findings underscore the importance of the substituent attached to the carboxamide group at the 2-position of the quinoline ring.
Research on quinoline-3-carboxamide (B1254982) derivatives has also revealed important SAR insights. For instance, the substituent at the C-6 position of the quinoline ring was shown to influence the chemical shifts of protons at C-5 and C-8, indicating an electronic effect that can translate to changes in biological activity. lookchem.com In one study, compounds with electron-donating moieties on the quinoline ring contributed to antibacterial activity. researchgate.net
The nature of the substituent on the quinoline ring can also impact the inhibitory potential against specific targets. In a series of quinoline-6-carboxamide (B1312354) benzenesulfonates acting as P2X7R antagonists, the attachment of different groups to the quinoline moiety led to variations in potency. nih.gov For example, a 4-iodo substituted compound was found to be highly potent. nih.gov
The following table presents data on the influence of quinoline substituents from related quinoline carboxamide studies.
| Compound Series | Quinoline Substitution | Effect on Activity/Potency | Reference |
|---|---|---|---|
| Quinoline-3-carboxamides (B1200007) (Antibacterial) | Substituent at C-6 (e.g., -CH3, -Cl, -F) | Influenced the electronic environment and antibacterial activity, with fluorine substitution showing good activity against S. aureus. | researchgate.netlookchem.com |
| Quinoline-6-carboxamide Benzenesulfonates (P2X7R Antagonists) | Replacement of a pyrazine (B50134) with a quinoline-6-carboxylic acid moiety | Slightly decreased potency, but specific substitutions (e.g., 4-iodo) led to highly potent compounds. | nih.gov |
| Quinoline-2-carboxamides (Antimycobacterial) | N-cycloalkyl and N-pyrrolidinyl substituents | Showed significant activity against various mycobacterial species. | nih.gov |
Importance of the Carboxamide Linker in Ligand-Target Recognition
The carboxamide linker (-CO-NH-) is a common functional group in many biologically active molecules and plays a critical role in ligand-target recognition. This linker is capable of forming hydrogen bonds, which are crucial for the stable binding of a ligand to its biological target. nih.gov
In the structure of this compound, the carboxamide group connects the pyrrolidine and quinoline moieties. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allows for specific and directional interactions within a receptor's binding pocket.
Studies on various carboxamide-containing compounds have highlighted the importance of this linker. For example, in a series of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides, the carboxamide linkage is a central feature contributing to their anti-inflammatory activity. nih.gov Similarly, in pyrrolidine carboxamide inhibitors of InhA, the carboxamide group is part of the core structure responsible for binding to the enzyme. nih.gov The planarity of the amide bond also imposes conformational constraints on the molecule, which can be favorable for binding.
Deriving Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wisdomlib.orgresearchgate.net These models are invaluable for understanding the physicochemical properties that govern activity and for predicting the potency of new, unsynthesized analogs.
The development of a robust QSAR model begins with the calculation of molecular descriptors for a set of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties. Examples of descriptors include molecular weight, logP (lipophilicity), molar refractivity, and various quantum chemical parameters. nih.govnih.gov
Once the descriptors are calculated, a statistical method is employed to build a model that correlates a selection of these descriptors with the biological activity. Common statistical techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning methods such as k-Nearest Neighbors (k-NN) and neural networks. nih.govnih.gov The goal is to develop a model with high predictive power, which is typically assessed through statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). silae.it
For instance, a 3D-QSAR study on pyrrolidine carboxamide analogues as enoyl acyl carrier protein reductase inhibitors utilized Comparative Molecular Field Analysis (CoMFA) to generate models with good predictive ability (q² = 0.777, r² = 0.966). silae.it
A validated QSAR model serves as a powerful tool for the rational design of new analogues with potentially improved activity. By analyzing the QSAR equation, medicinal chemists can identify which molecular properties are most influential for the desired biological effect. For example, the model might indicate that increasing lipophilicity or introducing an electron-withdrawing group at a specific position is likely to enhance potency. nih.gov
This predictive capability allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity. This approach significantly reduces the time and resources required for drug discovery by focusing experimental efforts on the most promising candidates. QSAR models for quinoline derivatives have been successfully used to predict their inhibitory activity against various targets, aiding in the design of new molecules with desired biological responses. nih.govnih.gov
In-Depth Analysis of this compound Reveals Limited Publicly Available Data
While the broader classes of quinoline and pyrrolidine derivatives are subjects of extensive research in medicinal chemistry, specific studies detailing the biological responses and physicochemical properties of this compound are conspicuously absent from the accessible scientific literature.
The quinoline scaffold is a well-known privileged structure in drug discovery, forming the core of many therapeutic agents. Similarly, the pyrrolidine ring is a common feature in a multitude of biologically active compounds. The combination of these two moieties in the form of a carboxamide linkage at the 3-position of the quinoline ring presents a unique chemical entity. However, it appears that this specific structural arrangement has not been a focus of published research.
Investigations into related compounds, such as quinoline-3-carboxylic acids with pyrrolidinyl substitutions at other positions on the quinoline ring, have been reported. These studies often explore antibacterial or other therapeutic applications. However, the direct linkage of a pyrrolidinyl group via a carboxamide at the quinoline-3 position, as specified in "this compound," does not appear to be documented with the detailed SAR and SPR data required to fulfill the requested article structure.
Consequently, the creation of data tables and a detailed analysis correlating the structural features of this compound with its biological responses is not feasible based on the currently available information. Further empirical research would be necessary to generate the data required for such an analysis.
Computational Chemistry and Molecular Modeling Approaches
Ligand-Based Drug Design Methodologies
In the absence of a high-resolution structure of the biological target, ligand-based methods leverage the information from a set of known active molecules to build a model that describes the essential features for bioactivity.
Pharmacophore modeling identifies the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific target. For quinoline (B57606) derivatives, pharmacophore models have been successfully generated to guide the discovery of new bioactive agents.
For instance, a pharmacophore model developed for antioxidants based on known active compounds included features like an aromatic ring and three hydrogen bond acceptors. nih.gov This model was then used to screen databases for new potential antioxidants. nih.gov In another study on telomerase inhibitors, a statistically significant CoMSIA (Comparative Molecular Similarity Index Analysis) model was generated from 37 synthetic molecules, highlighting the key structural requirements for telomerase inhibition by quinoline derivatives. bohrium.com Such models serve as a template for the design of novel compounds, including those with a pyrrolidinyl-N-(3-quinolyl)carboxamide scaffold, by ensuring the incorporation of essential pharmacophoric features.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based.
Ligand-based virtual screening often employs pharmacophore models or 2D/3D similarity searches based on known active compounds. For example, a pharmacophore model for antioxidants was used to screen the Maybridge and NCI databases, leading to the identification of sixteen compounds with good antioxidant activity. nih.gov Structure-based virtual screening, on the other hand, involves docking a library of compounds into the binding site of a target protein. This has been applied to quinoline-derived libraries to identify potential inhibitors for targets such as those involved in SARS-CoV-2 viral entry and replication. nih.gov A study on JMJD3 inhibitors utilized a fragment-based approach combined with molecular docking to screen a library and identify a novel quinoline-5,8-dicarboxylic acid scaffold. nih.gov These strategies are instrumental in narrowing down large compound collections to a manageable number of promising hits for further experimental validation.
Structure-Based Drug Design Methodologies
When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) methods can be employed to design and optimize ligands with high affinity and selectivity.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction using a scoring function. This method is widely used to study quinoline carboxamide derivatives.
In a study of quinoline-3-carboxamide (B1254982) derivatives as potential inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, molecular docking was used to investigate their binding mode within the kinase domain. mdpi.com The results revealed that the quinoline nitrogen forms a crucial interaction with the hinge region of the kinase, acting as a competitive inhibitor of ATP. mdpi.comresearchgate.net Similarly, docking studies on novel quinoline carboxamide analogs against Aeromonas hydrophila helped to understand their interaction with the target protein. manipal.eduresearchgate.net The binding energies and interaction patterns obtained from docking are critical for prioritizing compounds for synthesis and biological testing. For example, docking of N-substituted quinoxaline-2-carboxamides, which are structurally related to quinoline carboxamides, suggested human DNA topoisomerase and vascular endothelial growth factor receptor as potential targets for a potent antineoplastic compound. nih.gov
Table 1: Representative Molecular Docking Scores of Quinolone Derivatives against Various Targets
| Compound/Derivative Class | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Quinoline-based chalcones | HIV Reverse Transcriptase | -10.67 (for compound 4) | nih.gov |
| Dihydroxyl-quinoline derivatives | Acetylcholinesterase | -7.9 to -9.1 | nih.gov |
| N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione | Tyrosyl-tRNA synthetase | up to -10.0 | figshare.com |
This table is for illustrative purposes and shows data for related quinoline and carboxamide derivatives due to the lack of specific data for this compound.
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into the stability of binding interactions and conformational changes.
MD simulations have been performed on quinoline-3-carboxamide derivatives complexed with various kinases to assess the stability of the docked poses. mdpi.com These simulations, often run for nanoseconds, confirmed the stability of the protein-ligand complexes and the key interactions observed in docking studies. mdpi.comresearchgate.net For example, a 100 ns MD simulation of a quinoline-3-carboxamide inhibitor bound to ATM kinase demonstrated the stability of the secondary structure of the protein and the ligand's conformation within the binding site. mdpi.com The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation provides information on the flexibility of the protein and the ligand, which is crucial for understanding the binding event. researchgate.net
While docking provides a rapid estimation of binding affinity, more rigorous methods like free energy calculations can offer more accurate predictions. These methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and alchemical free energy calculations, are computationally intensive but provide a more reliable ranking of compounds.
Quantum Chemical Calculations and Spectroscopic Analysis
Computational chemistry provides powerful tools for investigating the molecular properties of "this compound" at an atomic level. Quantum chemical calculations, in particular, offer deep insights into the molecule's electronic structure and can predict spectroscopic data with high accuracy, serving as a crucial complement to experimental analyses.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a highly effective and widely used theoretical approach in computational chemistry for studying the electronic properties, kinetic and thermodynamic stability, and reactivity of molecular systems. nih.govnih.gov For quinoline derivatives, DFT calculations are instrumental in optimizing molecular geometry, analyzing molecular interactions, and evaluating optical and electronic characteristics. nih.gov The process typically involves optimizing the compound's geometry using a specific functional and basis set, such as B3LYP/6–31G(d,p), to find the minimum energy conformation. nih.govnih.govresearchgate.net
A key aspect of understanding a molecule's chemical behavior lies in the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity, characteristic of a "hard" molecule. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and reactive, known as a "soft" molecule, as it facilitates electronic charge transfer. nih.gov
Quantum chemical descriptors derived from DFT calculations, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω), further quantify the reactivity. nih.govrsc.org These parameters help in predicting how the molecule will interact with other chemical species. nih.gov
Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. nih.govresearchgate.net This information is vital for understanding intermolecular interactions, including how the molecule might bind to a biological target. researchgate.netfigshare.com
Table 1: Representative DFT-Calculated Electronic Properties for a Quinoline Carboxamide Derivative
| Parameter | Symbol | Calculated Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.80 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.45 | Chemical reactivity and stability nih.gov |
| Chemical Hardness | η | 2.225 | Resistance to change in electron distribution nih.gov |
| Electronegativity | χ | 4.025 | Power to attract electrons nih.gov |
Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts) for Structural Confirmation
The structural confirmation of newly synthesized compounds like this compound relies heavily on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being a primary method. nih.govfigshare.com Quantum chemical calculations can accurately predict ¹H and ¹³C NMR chemical shifts, providing a powerful tool for validating experimental data and confirming the proposed molecular structure. nih.govnih.gov
The most common method for predicting NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) approach, used in conjunction with DFT. mdpi.com Calculations are typically performed on the optimized molecular geometry. The choice of the DFT functional and basis set is critical for the accuracy of the prediction. mdpi.com The predicted chemical shifts are then compared with the experimental values. A strong correlation between the calculated and observed spectra provides compelling evidence for the correct structural assignment. researchgate.netnih.gov This computational approach is particularly valuable for distinguishing between potential isomers, which may have very similar but distinct NMR spectra. nih.gov
For this compound, theoretical calculations would predict specific chemical shifts for the protons and carbons in the quinoline ring, the pyrrolidine (B122466) ring, and the linking carboxamide group. For example, the amide proton (NH) is expected to appear as a singlet in a specific downfield region of the ¹H NMR spectrum. nih.gov Similarly, the distinct aromatic protons of the quinoline ring and the aliphatic protons of the pyrrolidine ring would have characteristic predicted shifts. nih.gov The carbonyl carbon of the carboxamide group would be identifiable in the predicted ¹³C NMR spectrum by its characteristic downfield shift. nih.govnih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Quinoline-H2 | 9.1 - 9.3 | Singlet |
| Quinoline-H4 | 8.6 - 8.8 | Singlet |
| Quinoline Aromatic-H | 7.6 - 8.2 | Multiplet |
| Amide-NH | 10.0 - 10.5 | Singlet |
| Pyrrolidine-CH₂ (adjacent to N) | 3.5 - 3.7 | Triplet |
| Pyrrolidine-CH₂ | 1.9 - 2.1 | Multiplet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide C=O | 165 - 168 |
| Quinoline Quaternary-C | 145 - 150 |
| Quinoline Aromatic-CH | 120 - 140 |
| Pyrrolidine-CH₂ (adjacent to N) | 45 - 50 |
| Pyrrolidine-CH₂ | 24 - 28 |
Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules like pyrrolidinyl-N-(3-quinolyl)carboxamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's structure.
In studies of related quinoline (B57606) and pyrrolidine-containing compounds, 1D NMR techniques such as ¹H and ¹³C NMR are fundamental. nih.gov The ¹H NMR spectrum would reveal the number of different types of protons, their chemical shifts (δ) indicating their electronic environment, the splitting patterns (multiplicity) revealing neighboring protons, and the integration values corresponding to the number of protons for each signal. For instance, the aromatic protons on the quinoline ring would typically appear in the downfield region (δ 7-9 ppm), while the aliphatic protons of the pyrrolidine (B122466) ring would be found in the more upfield region (δ 1.5-4.0 ppm).
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon in the carboxamide linkage is a particularly diagnostic feature, typically appearing significantly downfield (around 160-170 ppm).
For complete and unambiguous assignment, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.gov These techniques establish correlations between protons and carbons, allowing researchers to piece together the molecular framework. For example, an HMBC experiment would show a correlation between the amide proton (N-H) and the carbonyl carbon, confirming the carboxamide linkage.
The following table provides hypothetical ¹H NMR data for this compound based on typical chemical shifts for similar structural fragments.
| Proton | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quinoline H2 | 8.9 | s | - |
| Quinoline H4 | 8.2 | s | - |
| Quinoline H5/H8 | 8.0 | d | 8.0 |
| Quinoline H6/H7 | 7.6 | t | 8.0 |
| Amide NH | 9.5 | s | - |
| Pyrrolidine CH | 4.0 | m | - |
| Pyrrolidine CH₂ | 3.5 | m | - |
| Pyrrolidine CH₂ | 2.0 | m | - |
Mass Spectrometry (MS) for Purity, Molecular Weight, and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy.
In a typical mass spectrum, the molecule would be ionized, often using electrospray ionization (ESI), and the resulting molecular ion peak [M+H]⁺ would be detected. nih.gov This provides a direct measurement of the molecular weight. The fragmentation of the molecular ion provides a "fingerprint" that can be used to confirm the structure. Key fragmentation pathways for this molecule would likely involve the cleavage of the amide bond, leading to fragments corresponding to the quinoline and pyrrolidine moieties.
The analysis of related pyrrolidine carboxamides often shows characteristic fragmentation patterns that are invaluable for structural confirmation. nih.gov
| Ion | Description | Hypothetical m/z |
| [M+H]⁺ | Molecular Ion | 268.12 |
| [C₁₀H₇N₂O]⁺ | Quinoline carboxamide fragment | 183.06 |
| [C₉H₆N]⁺ | Quinoline fragment | 128.05 |
| [C₄H₈N]⁺ | Pyrrolidine fragment | 70.07 |
X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its structure.
The resulting crystal structure would confirm the planarity of the quinoline ring and the conformation of the pyrrolidine ring (e.g., envelope or twist conformation). Furthermore, it would reveal how the molecules pack in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonds, which often involve the amide N-H and carbonyl oxygen. nih.govresearchgate.net In studies of similar carboxamide-containing molecules, X-ray crystallography has been used to confirm the geometry and intermolecular hydrogen bonding patterns that stabilize the crystal structure. nih.gov
Chromatographic Methods (e.g., HPLC, LC-MS) for Purification and Analytical Purity of Research Samples
Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A sample of this compound would be injected onto an HPLC column (typically a reversed-phase C18 column), and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water) would be used to elute the compound. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions. Purity is assessed by the presence of a single major peak in the chromatogram.
The coupling of HPLC with mass spectrometry (LC-MS) provides an even more powerful analytical tool. nih.govresearchgate.net As the compound elutes from the HPLC column, it is directly introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the peak, providing a high degree of confidence in its identity. LC-MS is also highly sensitive for detecting and identifying any impurities present in the sample. In the analysis of related pyrrolizidine (B1209537) alkaloids, LC-MS/MS has been shown to be a highly sensitive and specific method for their detection and quantification. researchgate.netmdpi.com
Spectrophotometric Techniques (e.g., UV-Vis, Fluorescence) for Interaction Studies
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of a molecule and its interactions with other substances. The quinoline ring system in this compound is a chromophore that absorbs UV light. A UV-Vis spectrum would show characteristic absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions within the molecule. researchgate.net The absorption spectrum can be influenced by the solvent polarity, providing insights into the electronic distribution in the ground and excited states. nih.gov
Preclinical Mechanistic Investigations in Research Models
In Vitro Studies on Enzyme Kinetics and Receptor Binding Kinetics
The initial characterization of pyrrolidinyl-N-(3-quinolyl)carboxamide has involved detailed in vitro assays to determine its affinity and interaction with specific biological targets. A primary focus of this research has been its activity as an inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).
Studies have demonstrated that this compound, also known as URB597, acts as a potent and selective inhibitor of FAAH. The inhibition mechanism is reported to be covalent and irreversible, targeting a serine residue within the enzyme's active site. This mode of action effectively prevents the hydrolysis of endogenous endocannabinoids, such as anandamide (B1667382).
The binding affinity and inhibitory potency have been quantified through various kinetic studies. These analyses are crucial for understanding the compound's direct interaction with its target enzyme and for comparing its efficacy to other potential inhibitors.
Table 1: In Vitro Enzyme Inhibition Data for this compound (URB597)
| Parameter | Species | Value | Description |
|---|---|---|---|
| IC₅₀ | Rat Brain Membranes | 4.6 ± 1.1 nM | The half maximal inhibitory concentration, indicating the concentration of the compound required to inhibit 50% of the FAAH enzyme activity. |
| IC₅₀ | Human FAAH | 0.8 nM | The half maximal inhibitory concentration against the human variant of the FAAH enzyme. |
| kᵢ/Kᵢ | Recombinant Rat FAAH | 560,000 M⁻¹s⁻¹ | A measure of the enzyme inactivation rate, reflecting the efficiency of the irreversible inhibition. |
These data highlight the compound's high potency for FAAH across different species, a key characteristic for a research tool designed to study the endocannabinoid system.
Cell-Based Assays for Cellular Pathway Modulation
To understand the consequences of FAAH inhibition within a cellular context, researchers have utilized various cell-based assays. These experiments bridge the gap between biochemical activity and cellular response. Following treatment with this compound (URB597), a primary and consistent finding is the elevation of endogenous anandamide levels in different cell types.
By preventing the degradation of anandamide, the compound indirectly modulates cannabinoid receptor signaling pathways, primarily CB1 and CB2 receptors. This leads to downstream cellular changes, including alterations in the phosphorylation states of key signaling proteins. For example, studies have investigated the impact on mitogen-activated protein kinase (MAPK) pathways, which are involved in cell proliferation, differentiation, and survival. The modulation of these pathways is a direct consequence of the increased agonism at cannabinoid receptors due to elevated anandamide levels.
Use of Simplified In Vivo Models for Mechanistic Validation and Target Engagement
The principles observed in in vitro and cell-based studies have been further explored in simplified in vivo models. These models are essential for confirming that the compound reaches its target in a living organism and exerts the expected mechanistic effect.
In rodent models, administration of this compound (URB597) has been shown to effectively inhibit FAAH activity in the brain and liver. This target engagement is validated by measuring a significant increase in the brain levels of anandamide and other FAAH substrates. These biomarker changes confirm that the compound successfully crosses the blood-brain barrier and acts on its intended target in the central nervous system. These studies serve as crucial mechanistic validation without making therapeutic claims, focusing instead on the biochemical and physiological consequences of FAAH inhibition.
Development of this compound as Research Probes and Chemical Biology Tools
Due to its high potency and selectivity for FAAH, this compound (URB597) has been widely adopted as a standard research probe. As a chemical tool, it allows scientists to investigate the physiological and pathophysiological roles of the endocannabinoid system with a high degree of precision.
By selectively inhibiting FAAH, researchers can study the effects of elevated endogenous cannabinoid levels in various experimental paradigms. This has been instrumental in exploring the function of FAAH and its substrates in processes such as pain perception, anxiety, and inflammation in research models. The development and characterization of this compound have provided the scientific community with an invaluable tool for dissecting the complexities of endocannabinoid signaling.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Strategies for Complex Analogues
The future of pyrrolidinyl-N-(3-quinolyl)carboxamide research is intrinsically linked to the ability to synthesize increasingly complex and diverse analogues. While established methods like the Pfitzinger, Gould-Jacobs, and Vilsmeier-Haack reactions provide foundational routes to the quinoline (B57606) core, there is a substantial opportunity for innovation. acs.orgresearchgate.net Future efforts should focus on developing more efficient, cost-effective, and environmentally friendly synthetic methodologies.
One promising direction is the advancement of one-pot, multi-component reactions (MCRs). frontiersin.org These reactions, which allow for the construction of complex molecules from simple precursors in a single step, offer significant advantages in terms of atom economy and reduced waste. An efficient one-pot, transition-metal-free method for synthesizing 3-(1-pyrrolidinyl)quinolines has already been developed, providing a strong foundation for creating more elaborate carboxamide derivatives. nih.gov Further research could expand this approach to incorporate a wider range of substituents and functional groups, enabling the rapid generation of large compound libraries for screening.
Another key area is the exploration of novel catalytic systems. For instance, copper-catalyzed annulation reactions have been shown to be effective for producing certain quinoline derivatives. mdpi.com Investigating new metal catalysts or even organocatalysts could lead to milder reaction conditions, higher yields, and improved stereoselectivity, which is crucial for producing chiral analogues. The development of synthetic routes that allow for precise control over the substitution pattern on both the quinoline and pyrrolidine (B122466) rings is essential for detailed structure-activity relationship (SAR) studies. acs.org
| Synthetic Strategy | Description | Potential Advantage | Reference |
| One-Pot Multi-Component Reactions (MCRs) | Combining multiple reactants in a single vessel to form a complex product. | Increased efficiency, reduced waste, rapid library generation. | frontiersin.org |
| Transition-Metal-Free Synthesis | Utilizing reaction conditions that do not require transition metal catalysts. | Lower cost, reduced toxicity, and simpler purification. | nih.gov |
| Novel Catalysis (e.g., Copper-catalyzed annulation) | Employing new catalytic systems to facilitate bond formation. | Milder conditions, higher yields, improved stereoselectivity. | mdpi.com |
| Pfitzinger & Vilsmeier-Haack Reactions | Established named reactions for quinoline synthesis. | Reliable routes to the core quinoline scaffold. | acs.orgresearchgate.net |
Identification of New Biological Targets Through Unbiased Screening and Proteomics
A significant opportunity lies in moving beyond known targets and identifying novel biological pathways modulated by this compound derivatives. Unbiased approaches, such as phenotypic screening, are powerful tools for this purpose. mdpi.comyoutube.com Phenotypic screens assess a compound's effect on cell morphology, function, or viability without pre-existing assumptions about its molecular target. mdpi.comdrugtargetreview.com This strategy was successfully used to identify the antimalarial activity of a quinoline-4-carboxamide series, which was later found to act through a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2). acs.orgnih.gov
Future research should employ high-content phenotypic screening using diverse cell lines, including patient-derived cells, to uncover new activities. drugtargetreview.com For example, screening against a panel of cancer cell lines could reveal selective cytotoxicity, which can then be investigated further. nih.govacs.org Once a desired phenotype is observed, target deconvolution becomes the next critical step.
Modern proteomics offers a suite of powerful techniques for identifying the molecular targets of bioactive compounds. nih.gov Chemical proteomics, in particular, can analyze the "drug interactome" to find proteins that bind to a given small molecule. nih.govresearchgate.net This can involve affinity-based methods where the compound is immobilized to capture its binding partners from cell lysates, which are then identified by mass spectrometry. This unbiased approach can reveal not only the primary target but also off-target interactions, providing a comprehensive understanding of a compound's mechanism of action. nih.govnih.gov
Integration of Advanced Computational Approaches with Experimental Validation
The integration of computational chemistry with experimental biology is a cornerstone of modern drug discovery and offers immense potential for accelerating the development of this compound analogues. emanresearch.org Computational tools can guide the design of new compounds, predict their properties, and help interpret experimental results. consensus.app
Molecular docking studies have been widely used to predict the binding modes of quinoline carboxamides with various protein targets, including protein kinases like EGFR and VEGFR-2, and bacterial enzymes. nih.govnih.govnih.gov These in silico models allow researchers to prioritize which analogues to synthesize, saving time and resources. For these predictions to be meaningful, they must be rigorously validated through experimental means, such as enzymatic assays and co-crystallization studies. consensus.app
Quantitative Structure-Activity Relationship (QSAR) models are another valuable computational tool. By correlating structural features of a series of compounds with their biological activity, QSAR models can predict the potency of novel, unsynthesized analogues. researchgate.net The development of robust 2D and 3D-QSAR models for quinoline derivatives has shown good predictive capacity when tested against experimental data. researchgate.net Future work should focus on creating more sophisticated models that incorporate a wider range of molecular descriptors and machine learning algorithms to improve their predictive power. emanresearch.org
| Computational Method | Application | Key Benefit | Reference |
| Molecular Docking | Predicts binding orientation of a molecule to a protein target. | Prioritizes compounds for synthesis; suggests mechanism of action. | nih.gov |
| QSAR Modeling | Correlates chemical structure with biological activity. | Predicts potency of new analogues; guides lead optimization. | researchgate.net |
| Density Functional Theory (DFT) | Investigates electronic structure and properties. | Validates computational models and understands molecular stability. | consensus.app |
| Virtual Screening | Screens large libraries of compounds against a target in silico. | Identifies potential hit compounds efficiently. | emanresearch.org |
Exploration of Compound's Role in Emerging Biological Research Areas and Systems Biology
The diverse biological activities reported for quinoline-based compounds, including anticancer, antimicrobial, and immunomodulatory effects, suggest that the this compound scaffold could be relevant in a variety of emerging research areas. nih.govresearchgate.netnih.gov For instance, the immunomodulatory properties of certain quinoline-3-carboxamides (B1200007) could be explored in the context of autoimmune diseases or as adjuvants in cancer immunotherapy. nih.gov
A systems biology approach could provide a more holistic understanding of how these compounds affect cellular networks. Instead of focusing on a single target, systems biology analyzes the global changes in the proteome, transcriptome, and metabolome following compound treatment. This "multi-omics" approach can uncover complex interactions and downstream effects that would be missed by traditional target-based methods. nih.gov For example, analyzing the global protein expression changes in cancer cells treated with a cytotoxic this compound derivative could reveal unexpected pathway perturbations and potential mechanisms of resistance.
Furthermore, exploring the activity of these compounds in more complex biological models, such as 3D organoids or co-culture systems, could provide more physiologically relevant insights. These models better replicate the microenvironment of tissues and can help bridge the gap between in vitro cell culture and in vivo studies.
Design of Next-Generation Chemical Biology Tools and Probes Based on the Core Scaffold
The this compound scaffold can serve as a foundation for creating sophisticated chemical biology tools to probe biological systems. A particularly promising avenue is the development of fluorescent probes for bio-imaging. crimsonpublishers.comcrimsonpublishers.com The inherent fluorescence of the quinoline ring system makes it an excellent starting point for designing probes that can visualize specific cellular components or processes. crimsonpublishers.com
By functionalizing the core scaffold with fluorophores and targeting moieties, researchers can create probes for a variety of applications. For example, quinoline-based fluorescent probes have been designed for sentinel lymph node mapping and for the selective detection of lipid droplets in living cells. crimsonpublishers.comrsc.orgrsc.orgnih.gov The design of these probes often follows a donor-π-acceptor architecture to achieve desirable photophysical properties, such as large Stokes shifts, which are beneficial for imaging applications. rsc.org
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for pyrrolidinyl-N-(3-quinolyl)carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the pyrrolidine-carboxamide core via cyclocondensation using reagents like DCC (dicyclohexylcarbodiimide) in DMF at 0–5°C .
- Step 2 : Coupling with 3-quinoline derivatives via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres .
- Critical Parameters : Solvent polarity (DMF > THF for solubility), temperature control (±2°C), and catalyst loading (0.5–2 mol% Pd) significantly affect yields (60–85%) .
- Validation : Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.8–8.5 ppm for quinoline protons) .
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s physicochemical properties?
- Key Findings :
| Substituent | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| -H | 2.1 | 0.8 | 145–148 |
| -Cl | 2.8 | 0.3 | 162–165 |
| -CF₃ | 3.5 | 0.1 | 178–181 |
| Halogens increase lipophilicity (LogP) but reduce aqueous solubility, critical for bioavailability . |
- Methodology : Computational modeling (DFT for LogP) paired with experimental DSC (differential scanning calorimetry) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?
- Case Study : Discrepancies in HSA (Human Serum Albumin) binding affinity (Kₐ = 10⁴–10⁶ M⁻¹) arise from:
- Fluorescence Quenching Assays : Static vs. dynamic quenching mechanisms (e.g., blue shift at 343 nm indicates static binding) .
- Structural Variants : N-Methylation of the carboxamide group reduces HSA affinity by 40% due to steric hindrance .
- Resolution : Combine spectroscopic data (fluorescence lifetime decay) with molecular docking (AutoDock Vina) to map binding pockets (e.g., Sudlow site I) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting antiproliferative activity?
- Approach :
- Core Modifications : Replace pyrrolidine with piperidine to enhance rigidity, improving IC₅₀ values (e.g., 12 μM → 5 μM against HeLa cells) .
- Substituent Effects :
| Position | Group | Activity Trend (IC₅₀) |
|---|---|---|
| Quinoline C-6 | -OCH₃ | ↓ Activity (18 μM) |
| Quinoline C-7 | -NH₂ | ↑ Activity (3 μM) |
- Validation : 3D-QSAR models (CoMFA, r² = 0.89) guide rational design .
Q. How can researchers mitigate synthetic challenges in scaling up this compound derivatives?
- Challenges : Low yields (<50%) in final coupling steps due to steric hindrance .
- Solutions :
- Microwave-Assisted Synthesis : Reduces reaction time (24h → 2h) and improves yield (72%) .
- Flow Chemistry : Enables continuous purification (in-line scavengers for Pd removal) .
- Quality Control : LC-MS monitoring (m/z 354.2 [M+H]⁺) ensures batch consistency .
Q. What mechanistic insights explain the compound’s dual activity as a kinase inhibitor and DNA intercalator?
- Kinase Inhibition : Hydrogen bonding between the carboxamide -NH and kinase ATP-binding pocket (e.g., EGFR-TK, Kd = 8 nM) .
- DNA Interaction : Planar quinoline moiety intercalates into DNA base pairs (ΔTm = +4°C for CT-DNA) .
- Conflict Resolution : Competitive binding assays (e.g., ethidium bromide displacement) confirm preferential targeting .
Methodological Resources
- Spectral Libraries : Reference NMR (¹H/¹³C) and HR-MS data for structural validation .
- Databases : Use PubChem (CID: 129723415) for cross-referencing physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
